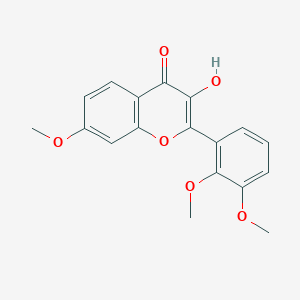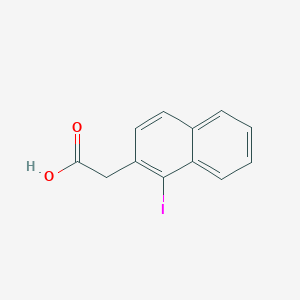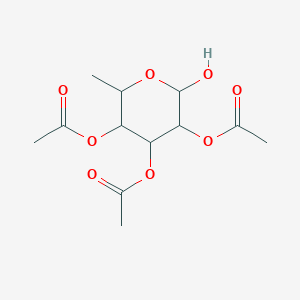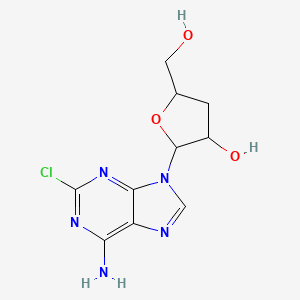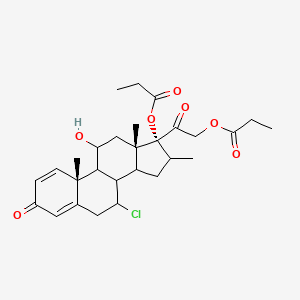
Almeta; Delonal; Sch 22219; Vaderm
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Alclometasone dipropionate is synthesized through a series of chemical reactions involving the modification of a steroid nucleus. The synthetic route typically involves the chlorination of a steroid precursor, followed by esterification with propionic acid . Industrial production methods ensure the compound meets stringent purity standards, with specific chromatographic techniques used to verify the purity and concentration of the final product .
Analyse Des Réactions Chimiques
Alclometasone dipropionate undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: This reaction can affect the carbonyl groups in the steroid nucleus.
Substitution: This reaction can involve the replacement of the chlorine atom with other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Alclometasone dipropionate is extensively used in scientific research, particularly in the fields of:
Chemistry: Studying the reactivity and stability of corticosteroids.
Biology: Investigating the effects of corticosteroids on cellular processes.
Medicine: Developing treatments for inflammatory skin conditions.
Industry: Formulating topical creams and ointments for therapeutic use
Mécanisme D'action
The mechanism of action of alclometasone dipropionate involves binding to glucocorticoid receptors in the cytoplasm. This complex then migrates to the nucleus, where it binds to glucocorticoid response elements on DNA. This binding modulates the transcription of genes involved in inflammatory pathways, leading to the production of lipocortins, which inhibit phospholipase A2 and subsequently reduce the synthesis of inflammatory mediators like prostaglandins and leukotrienes .
Comparaison Avec Des Composés Similaires
Alclometasone dipropionate is similar to other corticosteroids such as hydrocortisone and betamethasone. it is unique in its specific chemical structure, which provides a balance between potency and safety for topical use . Other similar compounds include:
- Hydrocortisone
- Betamethasone
- Clobetasol propionate
- Fluticasone propionate
Alclometasone dipropionate is often preferred for its lower risk of systemic side effects while maintaining effective anti-inflammatory properties .
Propriétés
Formule moléculaire |
C28H37ClO7 |
|---|---|
Poids moléculaire |
521.0 g/mol |
Nom IUPAC |
[2-[(10R,13S,17R)-7-chloro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate |
InChI |
InChI=1S/C28H37ClO7/c1-6-22(33)35-14-21(32)28(36-23(34)7-2)15(3)10-18-24-19(29)12-16-11-17(30)8-9-26(16,4)25(24)20(31)13-27(18,28)5/h8-9,11,15,18-20,24-25,31H,6-7,10,12-14H2,1-5H3/t15?,18?,19?,20?,24?,25?,26-,27-,28-/m0/s1 |
Clé InChI |
DJHCCTTVDRAMEH-WABOBNKASA-N |
SMILES isomérique |
CCC(=O)OCC(=O)[C@]1(C(CC2[C@@]1(CC(C3C2C(CC4=CC(=O)C=C[C@]34C)Cl)O)C)C)OC(=O)CC |
SMILES canonique |
CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3C2C(CC4=CC(=O)C=CC34C)Cl)O)C)C)OC(=O)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]oxyethoxy]ethoxy]acetate](/img/structure/B14790492.png)

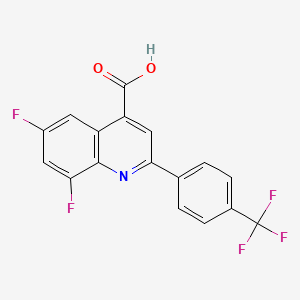
![7-({[3-Tert-Butyl-1-(4-Methylphenyl)-1h-Pyrazol-5-Yl]carbamoyl}amino)-N-(Propan-2-Yl)-1h-Indole-2-Carboxamide](/img/structure/B14790513.png)
![tert-butyl 7-[3-[4-[3-methoxy-3-oxo-2-(phenylmethoxycarbonylamino)propyl]phenoxy]propyl]-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate](/img/structure/B14790519.png)
![ethyl rel-(1S,5S,6S)-3-benzyl-1-methyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B14790523.png)
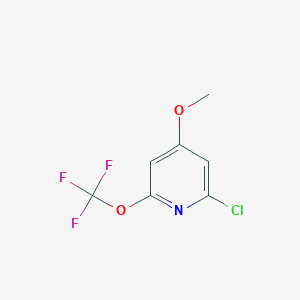
![2-[2-Oxo-2-[3-(trifluoromethyl)phenyl]ethyl]cyclopentane-1-carboxylic acid](/img/structure/B14790551.png)
![6,7-Dihydro-5H-pyrano[3,2-d]thiazol-7-ol](/img/structure/B14790557.png)
![3H-Imidazo[4,5-b]pyridine, 2-butyl-3-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-, hydrochloride](/img/structure/B14790559.png)
